ZCL279

Description

The exact mass of the compound N,N'-bis(2-hydroxyphenyl)dibenzo[b,d]furan-2,8-disulfonamide is 510.05554326 g/mol and the complexity rating of the compound is 872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N,8-N-bis(2-hydroxyphenyl)dibenzofuran-2,8-disulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7S2/c27-21-7-3-1-5-19(21)25-34(29,30)15-9-11-23-17(13-15)18-14-16(10-12-24(18)33-23)35(31,32)26-20-6-2-4-8-22(20)28/h1-14,25-28H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGAHHLPJDRZCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)S(=O)(=O)NC5=CC=CC=C5O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to the Polycomb Repressive Complex 2 (PRC2)

An In-depth Technical Guide on the Core Mechanism of Action of PRC2 Inhibitors Targeting the EZH2-EED Interaction

A Note on ZCL279: Initial searches for "this compound" primarily identify it as a small molecule modulator that inhibits the interaction between Cdc42 and intersectin (ITSN)[1]. This compound can activate the cytoplasmic small GTPase Cdc42 at lower concentrations and inhibit it at higher concentrations[1]. Its mechanism is centered on the regulation of the cytoskeleton, vesicular trafficking, and cell cycle control through the Cdc42 signaling pathway[2]. Given the context of the other keywords in the query (EZH2, EED, H3K27me3), this guide will focus on the mechanism of inhibitors targeting the Polycomb Repressive Complex 2 (PRC2), a topic of significant interest in epigenetic drug discovery.

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cellular identity and controlling gene expression during development.[3] The core of the PRC2 complex consists of three main subunits:

-

Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit of the complex, EZH2, is a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of Histone H3 at lysine 27 (H3K27).[4][5]

-

Embryonic Ectoderm Development (EED): This subunit acts as a structural scaffold and is crucial for the stability and enzymatic activity of EZH2.[6][7] EED contains a binding pocket that recognizes the trimethylated H3K27 (H3K27me3) mark, which leads to allosteric activation of EZH2's methyltransferase activity.[6]

-

Suppressor of Zeste 12 (SUZ12): SUZ12 is also essential for the integrity and catalytic activity of the PRC2 complex.[7]

The trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silent chromatin. By depositing this mark, PRC2 plays a critical role in repressing the expression of target genes, including many tumor suppressor genes. Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including lymphomas and prostate cancer.[8]

Mechanism of Action: Disruption of the EZH2-EED Interaction

A key strategy for inhibiting PRC2 activity is to disrupt the critical protein-protein interaction between EZH2 and EED. This approach offers a distinct mechanism compared to small molecules that competitively inhibit the S-adenosylmethionine (SAM) binding pocket of EZH2.[6] By preventing the association of EZH2 and EED, these inhibitors effectively dismantle the PRC2 complex, leading to a cascade of downstream effects:

-

Inhibition of EZH2 Methyltransferase Activity: The interaction with EED is indispensable for the catalytic function of EZH2. Disrupting this interaction prevents the methylation of H3K27.[6]

-

Destabilization and Degradation of EZH2: The stability of the EZH2 protein is dependent on its incorporation into the PRC2 complex. When the EZH2-EED interaction is blocked, free EZH2 becomes susceptible to ubiquitin-mediated proteasomal degradation.[9][10]

-

Reduction of Global H3K27me3 Levels: With the inhibition of EZH2's catalytic activity and the degradation of the EZH2 protein, there is a global decrease in the levels of H3K27me3 throughout the genome.

-

Reactivation of PRC2 Target Genes: The removal of the repressive H3K27me3 mark from the promoters of PRC2 target genes, including tumor suppressor genes, leads to their transcriptional reactivation. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: Mechanism of PRC2 inhibition by disrupting the EZH2-EED interaction.

Quantitative Data for Representative PRC2 Inhibitors

While "this compound" is not a PRC2 inhibitor, other small molecules have been developed to target the PRC2 complex, either by inhibiting the catalytic activity of EZH2 or by disrupting the EZH2-EED interaction. The following table summarizes quantitative data for some well-characterized EZH2 inhibitors.

| Compound | Target | Mechanism of Action | IC50 (nM) | Cell-based H3K27me3 Reduction IC50 (nM) | Reference |

| GSK126 | EZH2 | SAM-competitive inhibitor | 9.9 (WT EZH2), 0.5 (Y641F EZH2) | 29 | [3] |

| Tazemetostat (EPZ-6438) | EZH2 | SAM-competitive inhibitor | 2.5 (WT EZH2), 0.4 (Y641N EZH2) | 11 | [3] |

| MAK683 | EED | Allosteric inhibitor | ~30 | ~100 | [6] |

| A-395 | EED | Allosteric inhibitor | 3.7 | 400 | [8] |

Experimental Protocols

The characterization of PRC2 inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Histone Methyltransferase (HMT) Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex.

Methodology:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and other accessory proteins) is incubated with a histone H3 peptide substrate.

-

The reaction is initiated by the addition of S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor.

-

The reaction mixture is incubated in the presence of various concentrations of the test compound or a vehicle control (e.g., DMSO).

-

The reaction is stopped, and the histone peptides are captured on a filter membrane.

-

The incorporation of the radiolabeled methyl group into the histone peptide is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Co-immunoprecipitation (Co-IP)

Objective: To assess the ability of a compound to disrupt the interaction between EZH2 and EED within cells.

Methodology:

-

Cells are treated with the test compound or a vehicle control for a specified period.

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The cell lysate is incubated with an antibody specific for either EZH2 or EED, which is coupled to magnetic or agarose beads.

-

The antibody-bead complex is washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads.

-

The eluate is analyzed by Western blotting using antibodies against both EZH2 and EED to determine if the interaction has been disrupted.

Western Blotting for Histone Marks and Protein Levels

Objective: To measure the effect of the compound on global H3K27me3 levels and the protein levels of PRC2 components.

Methodology:

-

Cells are treated with the compound at various concentrations and for different time points.

-

Histones are extracted from the cell nucleus using an acid extraction protocol.

-

Total cellular proteins are extracted using a standard lysis buffer.

-

Protein concentrations are determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is probed with primary antibodies specific for H3K27me3, total H3 (as a loading control), EZH2, EED, and SUZ12.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.

Caption: A typical experimental workflow for characterizing PRC2 inhibitors.

Conclusion

Targeting the EZH2-EED interaction represents a promising therapeutic strategy for cancers driven by PRC2 dysregulation. By disrupting the integrity of the PRC2 complex, these inhibitors not only block the catalytic activity of EZH2 but also promote its degradation, leading to a robust and sustained reduction in H3K27me3 levels and the reactivation of tumor suppressor genes. This mechanism provides a powerful approach to epigenetic therapy and holds the potential to overcome resistance to conventional EZH2 catalytic inhibitors. Further research and clinical development in this area are crucial for translating these findings into effective cancer treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer [thno.org]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological inhibition of noncanonical EED-EZH2 signaling overcomes chemoresistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

ZCL279: A Technical Guide to Target Identification and Validation of Cdc42-Intersectin Interaction Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the target identification and validation of ZCL279, a small molecule modulator of the Cdc42-Intersectin (ITSN) interaction. While this compound itself is noted for its dual activity—activating Cdc42 at low concentrations and inhibiting it at higher concentrations—this guide will also draw upon data from its more extensively characterized analog, ZCL278, to present a comprehensive framework for validating inhibitors of this critical cellular signaling pathway.[1][2] The document details the Cdc42-ITSN signaling axis, presents quantitative data for analogous compounds, outlines detailed experimental protocols for target validation, and provides visual workflows and pathway diagrams to facilitate understanding.

Introduction: The Cdc42-Intersectin Axis as a Therapeutic Target

Cell division cycle 42 (Cdc42) is a member of the Rho family of small GTPases that serves as a molecular switch in numerous cellular processes.[3] By cycling between an active GTP-bound and an inactive GDP-bound state, Cdc42 plays a pivotal role in regulating actin cytoskeleton dynamics, cell polarity, cell migration, and cell cycle progression.[3][4] The activation of Cdc42 is facilitated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP.[5]

Intersectin (ITSN) is a specific GEF for Cdc42, making the Cdc42-ITSN interaction a critical node for controlling Cdc42 activity.[6][7] Dysregulation of this signaling axis is implicated in various pathologies, including cancer, where it can drive tumor progression and metastasis.[4][5] Consequently, the interface between Cdc42 and ITSN presents an attractive target for the development of small molecule inhibitors.

This compound was identified as a small molecule that modulates this interaction. It is reported to activate Cdc42 at concentrations below 10 μM and inhibit it at concentrations above 10 μM.[1][2][8] This guide focuses on the methodologies required to identify and validate the therapeutic potential of such molecules.

Target Identification and Validation Workflow

The process of identifying and validating a molecular target for a small molecule inhibitor is a multi-step endeavor. It combines computational screening with rigorous biochemical, cell-based, and in vivo assays to confirm the molecule's mechanism of action and therapeutic potential.

References

- 1. abcam.com [abcam.com]

- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. portlandpress.com [portlandpress.com]

- 4. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

ZCL279 and its Analogs: A Technical Examination of Cdc42-Intersectin Interaction

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the binding affinity and kinetics of small molecules designed to modulate the interaction between Cdc42 and its guanine nucleotide exchange factor, intersectin (ITSN). While the initial focus of this inquiry was ZCL279, current scientific literature predominantly characterizes its analog, ZCL278, as the direct inhibitor of this protein-protein interaction. This document will summarize the available quantitative data for ZCL278, detail the experimental protocols used for its characterization, and contextualize the mechanism of action within the relevant signaling pathway.

Executive Summary

ZCL278 has been identified as a selective small molecule modulator that directly binds to Cdc42, a key member of the Rho GTPase family, thereby inhibiting its interaction with intersectin (ITSN). This inhibition disrupts downstream signaling pathways crucial for cellular processes such as cytoskeletal organization and vesicle trafficking. In contrast, this compound, another compound from the same screening, did not demonstrate the same inhibitory effects on Cdc42-mediated functions. This guide will focus on the robust data available for ZCL278 to provide a comprehensive understanding of this class of molecules.

Quantitative Binding Affinity of ZCL278

The binding affinity of ZCL278 for Cdc42 has been determined using biophysical methods, providing quantitative measures of the interaction.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| ZCL278 | Cdc42 | Fluorescence Titration | 6.4 µM | [1] |

Signaling Pathway and Mechanism of Action

ZCL278 functions by directly binding to a surface groove on Cdc42 that is critical for its interaction with the guanine nucleotide exchange factor (GEF) intersectin. By occupying this site, ZCL278 prevents ITSN from catalyzing the exchange of GDP for GTP on Cdc42, thereby keeping Cdc42 in its inactive, GDP-bound state. This inhibition of Cdc42 activation disrupts downstream signaling cascades that regulate actin dynamics and cell polarity.

Figure 1: Mechanism of ZCL278-mediated inhibition of Cdc42 activation.

Experimental Protocols

The determination of the binding affinity of ZCL278 for Cdc42 was primarily achieved through fluorescence titration.

Fluorescence Titration for Kd Determination

This method measures the change in the intrinsic fluorescence of a protein upon ligand binding. In the case of ZCL278 and Cdc42, the experiment monitors the fluorescence of a tryptophan residue on Cdc42.

Protocol:

-

Protein Preparation: Purified Cdc42 protein is prepared in a suitable buffer.

-

Ligand Preparation: A stock solution of ZCL278 is prepared, typically in DMSO, and then diluted into the same buffer as the protein.

-

Fluorescence Measurement:

-

The fluorescence emission of the Cdc42 solution is measured at 350 nm, with an excitation wavelength chosen to avoid significant absorption by ZCL278 (e.g., around 295 nm).[1]

-

Aliquots of the ZCL278 solution are incrementally added to the Cdc42 solution.

-

After each addition and a brief incubation period to allow for binding equilibrium, the fluorescence emission is recorded.

-

-

Data Analysis: The change in fluorescence intensity is plotted against the concentration of ZCL278. The data is then fitted to a binding isotherm equation to calculate the dissociation constant (Kd).

Figure 2: Experimental workflow for fluorescence titration.

The Status of this compound

While ZCL278 has been characterized as a direct inhibitor of Cdc42, studies have shown that this compound does not produce the same inhibitory effects on Cdc42-mediated cellular processes, such as microspike formation.[1] One report suggests that this compound may act as a modulator of Cdc42, potentially activating it at lower concentrations and inhibiting it at higher concentrations through a mechanism involving the Cdc42-intersectin interaction. However, detailed quantitative binding affinity and kinetic data for this compound are not available in the peer-reviewed literature. Further research is required to fully elucidate the specific molecular interactions and kinetic parameters of this compound.

Conclusion

The small molecule ZCL278 serves as a valuable tool for studying Cdc42-mediated signaling, with a well-defined direct binding affinity for Cdc42. The lack of comparable quantitative data for this compound highlights the importance of detailed biophysical and biochemical characterization in drug discovery and chemical biology. The experimental protocols and data presented for ZCL278 provide a solid foundation for researchers investigating the inhibition of the Cdc42-intersectin signaling axis.

References

ZCL279: An In-Depth Technical Guide on In Vitro Activity and Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZCL279 and its analogs are small-molecule modulators designed to target the interaction between Cell division control protein 42 homolog (Cdc42) and its specific guanine nucleotide exchange factor (GEF), Intersectin (ITSN). Cdc42, a member of the Rho family of small GTPases, is a critical regulator of cellular processes such as cytoskeletal dynamics, cell polarity, and migration. Its dysregulation is implicated in various diseases, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the in vitro activity and potency of this compound and its closely related, more extensively characterized analog, ZCL278. This document summarizes key quantitative data, details experimental protocols for relevant assays, and provides visualizations of associated signaling pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound was identified through in silico screening for compounds that could fit into the surface groove of Cdc42, which is essential for GEF binding. The primary mechanism of action for this class of molecules is the inhibition of the Cdc42-ITSN interaction, thereby preventing the exchange of GDP for GTP and subsequent activation of Cdc42.

It is important to note that while the user's query is specific to this compound, published research indicates that its analog, ZCL278, is the more potent and well-characterized inhibitor of Cdc42. In some functional assays, such as the inhibition of Cdc42-mediated microspike formation, this compound did not demonstrate inhibitory activity. However, in other contexts, ZCL278 has been reported to act as a partial agonist. A newer analog, ZCL367, has been developed with increased potency and selectivity for Cdc42.

This guide will primarily focus on the in vitro data available for ZCL278 as the representative compound for this class of Cdc42-ITSN interaction inhibitors, with comparative data for ZCL367 where available.

Quantitative In Vitro Activity and Potency

The following tables summarize the key quantitative data for ZCL278 and ZCL367 from various in vitro assays.

Table 1: Biochemical Assay Data

| Compound | Assay Type | Target | Parameter | Value | Reference |

| ZCL278 | Cdc42-GEF Assay | Cdc42 | IC50 | 7.5 µM | [1] |

| ZCL367 | Cdc42-GEF Assay | Cdc42 | IC50 | 0.098 µM | [1] |

| ZCL367 | Rac1-GEF Assay | Rac1 | IC50 | 0.19 µM | [1] |

| ZCL367 | RhoA-GEF Assay | RhoA | IC50 | 29.7 µM | [1] |

| ZCL278 | Fluorescence Titration | Cdc42 | Kd | 6.4 µM | [2][3] |

| ZCL278 | Surface Plasmon Resonance (SPR) | Cdc42 | Kd | 11.4 µM | [3][4] |

Table 2: Cell-Based Assay Data

| Compound | Assay Type | Cell Line | Concentration | Effect | Reference |

| ZCL278 | G-LISA | Swiss 3T3 fibroblasts | 50 µM | ~80% reduction in active GTP-bound Cdc42 | [2][5] |

| ZCL278 | Microspike Formation | Swiss 3T3 fibroblasts | 50 µM | Abolished microspike formation | [2] |

| This compound | Microspike Formation | Swiss 3T3 fibroblasts | Not specified | Did not inhibit microspike formation | |

| ZCL278 | Golgi Organization | Swiss 3T3 fibroblasts | 50 µM | Disrupted GM130-docked Golgi structures | [2] |

| ZCL278 | Neuronal Branching | Rat cerebellar granule neurons | 20-100 µM | Dose-dependent increase in cell viability against arsenite-induced cytotoxicity | [5] |

| ZCL278 | Cell Migration (Wound Healing) | PC-3 prostate cancer cells | 10-50 µM | Suppression of cell migration | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cdc42-GEF Inhibition Assay

This assay measures the ability of a compound to inhibit the GEF-mediated exchange of GDP for a fluorescently labeled GTP analog (mant-GTP) on Cdc42.

-

Reagents: Purified recombinant Cdc42, the DH domain of a Cdc42-specific GEF (e.g., ITSN), mant-GTP, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT).

-

Procedure:

-

In a 96-well plate, add Cdc42 and the GEF DH domain to the assay buffer.

-

Add varying concentrations of the test compound (e.g., ZCL278, ZCL367) or vehicle control (DMSO).

-

Initiate the reaction by adding mant-GTP.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~440 nm). The binding of mant-GTP to Cdc42 results in an increase in fluorescence.

-

Calculate the initial reaction rates and plot them against the compound concentration to determine the IC50 value.[1]

-

G-LISA™ Cdc42 Activation Assay (Colorimetric)

This ELISA-based assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.

-

Reagents: G-LISA™ kit (containing a 96-well plate coated with a Cdc42-GTP-binding protein), cell lysis buffer, anti-Cdc42 antibody, secondary antibody conjugated to HRP, and colorimetric substrate.

-

Procedure:

-

Culture cells (e.g., Swiss 3T3 fibroblasts) and serum-starve overnight.

-

Treat cells with the test compound (e.g., 50 µM ZCL278) for the desired time.[2][5]

-

Lyse the cells using the provided lysis buffer and clarify the lysates by centrifugation.

-

Add the cell lysates to the wells of the G-LISA™ plate and incubate to allow active Cdc42 to bind to the coated protein.

-

Wash the wells and add the primary anti-Cdc42 antibody.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the colorimetric substrate.

-

Measure the absorbance at 490 nm using a microplate reader. The signal is proportional to the amount of active Cdc42.[6]

-

Fluorescence Titration for Binding Affinity (Kd)

This biophysical assay determines the dissociation constant (Kd) of the compound binding to Cdc42 by monitoring changes in the intrinsic tryptophan fluorescence of the protein.

-

Reagents: Purified recombinant Cdc42, test compound (e.g., ZCL278), binding buffer.

-

Procedure:

-

Maintain a constant concentration of Cdc42 in the binding buffer.

-

Sequentially add increasing concentrations of the test compound.

-

After each addition, measure the tryptophan fluorescence emission (typically around 350 nm) upon excitation (around 295 nm).

-

Correct the fluorescence intensity for dilution and inner filter effects.

-

Plot the change in fluorescence intensity against the compound concentration and fit the data to a binding isotherm to calculate the Kd.[2]

-

Wound Healing (Scratch) Assay

This cell-based assay assesses the effect of a compound on collective cell migration.

-

Reagents: Cell culture medium, serum (optional, depending on the experiment), test compound.

-

Procedure:

-

Grow a confluent monolayer of cells (e.g., PC-3 cells) in a culture plate.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[7]

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing the test compound at various concentrations or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a microscope.

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the percentage of wound closure over time to quantify cell migration.

-

Transwell Migration Assay

This assay evaluates the effect of a compound on the chemotactic migration of cells through a porous membrane.

-

Reagents: Transwell inserts with a porous membrane, cell culture medium with and without a chemoattractant (e.g., FBS), test compound.

-

Procedure:

-

Resuspend cells in serum-free medium containing the test compound or vehicle.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period sufficient for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

-

Count the number of migrated cells in several microscopic fields to quantify migration.[8]

-

Signaling Pathways and Experimental Workflows

Cdc42 Signaling Pathway

The following diagram illustrates the central role of Cdc42 in signaling pathways leading to cytoskeletal reorganization and cell migration, and the point of inhibition by ZCL compounds.

Caption: Cdc42 signaling pathway and point of inhibition.

Experimental Workflow for In Vitro Screening of Cdc42 Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing inhibitors of the Cdc42-Intersectin interaction.

Caption: In vitro screening workflow for Cdc42 inhibitors.

Conclusion

This compound and its analogs, particularly ZCL278 and ZCL367, represent valuable research tools for dissecting the complex roles of Cdc42 in cellular physiology and disease. While this compound itself has shown limited direct inhibitory activity on Cdc42 in some key functional assays, the more potent analog ZCL278 has been demonstrated to effectively inhibit the Cdc42-Intersectin interaction, leading to a reduction in Cdc42 activation and subsequent downstream signaling events. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the Cdc42 pathway. Future studies will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this class of inhibitors for potential clinical applications.

References

- 1. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ZCL278 is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]

- 5. cytochalasin-d.com [cytochalasin-d.com]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cell Permeability and Bioavailability of ZCL279

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCL279 is a small molecule inhibitor targeting the interaction between the Rho GTPase Cdc42 and its specific guanine nucleotide exchange factor, intersectin (ITSN).[1][2] By disrupting this interaction, this compound and its analogs impede critical cellular processes such as cell cycle progression, proliferation, and migration, showing potential as a therapeutic agent in oncology.[3] The efficacy of this compound as a pharmacological agent is fundamentally dependent on its ability to reach its intracellular target, a function of its cell permeability and subsequent systemic bioavailability. This technical guide provides a comprehensive overview of the methodologies used to assess these critical pharmacokinetic parameters for a compound like this compound. While specific quantitative data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and experimental frameworks to conduct such an evaluation.

Introduction to this compound and its Mechanism of Action

Cell division cycle 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. It is a key regulator of cellular polarity, actin cytoskeleton organization, and cell migration.[4] The activation of Cdc42 is mediated by guanine nucleotide exchange factors (GEFs), such as intersectin (ITSN).[1][2]

This compound is a derivative of ZCL278, a compound identified through in silico screening to specifically disrupt the protein-protein interaction between Cdc42 and ITSN.[1][2][4] By binding to a surface groove on Cdc42, this compound prevents the binding of ITSN, thereby inhibiting the exchange of GDP for GTP and maintaining Cdc42 in its inactive state. This inhibition of Cdc42 signaling disrupts downstream cellular processes that are often dysregulated in cancer, such as filopodia formation and cell motility.[1][3]

This compound Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

Assessment of Cell Permeability

For an intracellularly acting drug like this compound, the ability to cross the cell membrane is a prerequisite for its therapeutic activity. Cell permeability is typically assessed using in vitro models that mimic physiological barriers.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane. It is a cost-effective initial screen for membrane permeability.

-

Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Preparation: this compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration, typically with a small percentage of DMSO to ensure solubility.

-

Assay Setup: The acceptor plate, a 96-well microplate, is filled with buffer. The donor plate is then placed on top of the acceptor plate, creating a "sandwich". The test compound solution is added to the donor wells.

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

-

Calculation of Permeability: The effective permeability (Pe) is calculated using the following equation:

Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium))

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]equilibrium is the concentration at which the system would be at equilibrium.

| Compound | Concentration (µM) | Incubation Time (h) | Effective Permeability (Pe) (10-6 cm/s) | Permeability Class |

| This compound | 10 | 5 | 8.5 | High |

| Warfarin (High Permeability Control) | 10 | 5 | 10.2 | High |

| Atenolol (Low Permeability Control) | 10 | 5 | 0.8 | Low |

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model allows for the assessment of both passive diffusion and active transport mechanisms.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

-

Bidirectional Permeability Assessment:

-

Apical to Basolateral (A-to-B) Transport: this compound solution is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time. This mimics absorption from the gut into the bloodstream.

-

Basolateral to Apical (B-to-A) Transport: this compound solution is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses the potential for active efflux.

-

-

Sample Analysis: Samples are collected from the receiver chamber at various time points and the concentration of this compound is quantified by LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the formula:

Papp = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

-

Efflux Ratio (ER): The efflux ratio is calculated as:

ER = Papp (B-to-A) / Papp (A-to-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

| Compound | Papp (A-to-B) (10-6 cm/s) | Papp (B-to-A) (10-6 cm/s) | Efflux Ratio | Permeability Class |

| This compound | 7.2 | 8.1 | 1.13 | High |

| Propranolol (High Permeability) | 25.0 | 23.5 | 0.94 | High |

| Doxorubicin (Efflux Substrate) | 0.5 | 5.5 | 11.0 | Low |

| Mannitol (Low Permeability) | 0.1 | 0.1 | 1.0 | Low |

In Vivo Bioavailability Assessment

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter that determines the oral dosage required to achieve a therapeutic concentration.

Pharmacokinetic Study Design

A standard approach to determine oral bioavailability involves a crossover study in an animal model (e.g., rats, mice) where the same group of animals receives the drug through both intravenous (IV) and oral (PO) administration, with a washout period in between.

-

Animal Dosing:

-

Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of fasted animals at a specific dose.

-

Oral (PO) Administration: After a washout period, the same animals are administered this compound orally via gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points after each administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration.

-

Bioavailability Calculation: The absolute bioavailability (F%) is calculated as:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

| Parameter | Intravenous (IV) Administration (1 mg/kg) | Oral (PO) Administration (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 450 |

| Tmax (h) | 0.1 | 1.5 |

| AUC0-t (ng·h/mL) | 1800 | 6300 |

| AUC0-inf (ng·h/mL) | 1850 | 6450 |

| t1/2 (h) | 3.5 | 4.2 |

| Absolute Bioavailability (F%) | - | 34.9% |

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

References

- 1. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Cdc42-intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]

ZCL279: A Technical Guide to its Toxicity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to ZCL279

This compound was identified through in silico screening as a potential inhibitor of Cdc42, a key member of the Rho family of small GTPases. Cdc42 is a critical regulator of numerous cellular processes, including cell polarity, migration, and proliferation. Its dysregulation has been implicated in various diseases, including cancer and neurological disorders. The ability to selectively inhibit Cdc42 with small molecules like this compound presents a valuable tool for dissecting its signaling pathways and exploring its therapeutic potential. However, early investigations have suggested that this compound may not be entirely specific for Cdc42 and could exert off-target effects. One study observed that treatment with this compound induced branched cellular processes that resemble the phenotype associated with the suppression of another Rho GTPase, RhoA[1]. This observation underscores the importance of a thorough characterization of its selectivity and potential toxicity.

Signaling Pathway of Rho GTPases

The Rho family of GTPases, including Cdc42, Rac1, and RhoA, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by three main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the exchange of GDP for GTP, leading to the activation of the Rho GTPase.

-

GTPase Activating Proteins (GAPs): GAPs enhance the intrinsic GTPase activity of Rho proteins, leading to the hydrolysis of GTP to GDP and subsequent inactivation.

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester the inactive GDP-bound form of Rho GTPases in the cytoplasm, preventing their activation.

Once activated, Rho GTPases interact with a variety of downstream effector proteins to regulate diverse cellular functions, primarily through the reorganization of the actin cytoskeleton.

Toxicity Profile of this compound

A comprehensive toxicity profile for this compound is not currently available in the public literature. Key toxicological parameters such as the half-maximal inhibitory concentration (IC50) in various cell lines, the maximum tolerated dose (MTD), and the lethal dose (LD50) in animal models have not been reported. To address this knowledge gap, standardized in vitro and in vivo toxicological assays are required.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for determining the concentration at which a compound exhibits toxic effects on cultured cells. This is typically quantified as the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

Table 1: In Vitro Cytotoxicity of this compound (Data Not Available)

| Cell Line | Assay Type | IC50 (µM) | Reference |

| e.g., HeLa | e.g., MTT | Data Not Available | - |

| e.g., HEK293 | e.g., CellTiter-Glo | Data Not Available | - |

| e.g., A549 | e.g., MTT | Data Not Available | - |

In Vivo Toxicity

In vivo toxicity studies in animal models are crucial for evaluating the systemic effects of a compound and determining a safe dose range for further studies.

Table 2: In Vivo Toxicity of this compound (Data Not Available)

| Animal Model | Route of Administration | MTD (mg/kg) | LD50 (mg/kg) | Observed Toxicities | Reference |

| e.g., Mouse | e.g., Intraperitoneal | Data Not Available | Data Not Available | Data Not Available | - |

| e.g., Rat | e.g., Oral | Data Not Available | Data Not Available | Data Not Available | - |

Off-Target Effects of this compound

The selectivity of a chemical inhibitor is a critical parameter that defines its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and undesirable side effects.

Rho GTPase Selectivity

As a putative Cdc42 inhibitor, the selectivity of this compound against other members of the Rho GTPase family, such as Rac1 and RhoA, must be thoroughly evaluated. As mentioned, preliminary evidence suggests that this compound may have an off-target effect on RhoA signaling[1].

Table 3: Rho GTPase Selectivity of this compound (Data Not Available)

| Target | Assay Type | IC50 or Ki (µM) | Fold Selectivity (vs. Cdc42) | Reference |

| Cdc42 | e.g., G-LISA | Data Not Available | 1 | - |

| Rac1 | e.g., G-LISA | Data Not Available | Data Not Available | - |

| RhoA | e.g., G-LISA | Data Not Available | Data Not Available | - |

Kinase Selectivity

Broader screening against a panel of kinases is also important, as many small molecule inhibitors can have unintended effects on various kinases due to the conserved nature of the ATP-binding pocket.

Table 4: Kinase Selectivity Profile of this compound (Data Not Available)

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) | Reference |

| e.g., ROCK1 | Data Not Available | Data Not Available | - |

| e.g., PAK1 | Data Not Available | Data Not Available | - |

| e.g., Src | Data Not Available | Data Not Available | - |

Experimental Protocols

To facilitate the generation of the missing toxicological and selectivity data for this compound, this section provides detailed protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

This compound stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

-

Remove the medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Rho GTPase Activity Assay (G-LISA)

This protocol outlines the use of a G-LISA (GTPase-linked immunosorbent assay) to quantify the activation of Cdc42, Rac1, and RhoA in response to this compound treatment.

Materials:

-

Cell line of interest

-

This compound

-

G-LISA Activation Assay Kit for Cdc42, Rac1, or RhoA (containing lysis buffer, binding buffer, wash buffer, primary and secondary antibodies, and detection reagents)

-

Cold PBS

-

Microplate reader

Procedure:

-

Plate cells and grow to approximately 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the appropriate time. Include positive and negative controls as recommended by the kit manufacturer.

-

After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Add an equal amount of protein from each sample to the wells of the G-LISA plate.

-

Incubate the plate to allow the active GTPases to bind to the wells.

-

Wash the wells to remove unbound protein.

-

Add the primary antibody specific for the Rho GTPase being assayed (Cdc42, Rac1, or RhoA).

-

Incubate and then wash the wells.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and then wash the wells.

-

Add the HRP substrate and incubate until a color change is observed.

-

Stop the reaction and measure the absorbance at 490 nm.

-

The amount of active GTPase is proportional to the absorbance reading.

Conclusion

This compound is a small molecule with the potential to modulate Cdc42 activity. However, a significant knowledge gap exists regarding its toxicity and off-target effects. The preliminary observation of a RhoA-like phenotype upon this compound treatment highlights the need for a comprehensive selectivity profile. This technical guide has summarized the currently available information and provided detailed protocols for the necessary in vitro and in vivo studies to thoroughly characterize this compound. The generation of quantitative data on cytotoxicity and selectivity is imperative for the confident application of this compound as a chemical probe in basic research and for any consideration of its therapeutic potential. Researchers are strongly encouraged to perform the described assays to build a more complete understanding of this compound's biological activities.

References

ZCL279: A Technical Overview of its Discovery and Development as a Cdc42 Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCL279 is a small molecule identified through high-throughput in silico screening as a potential inhibitor of Cdc42, a Rho family GTPase implicated in a variety of cellular processes, including cytoskeletal organization, cell migration, and proliferation. This technical guide provides a comprehensive overview of the discovery, development history, and mechanism of action of this compound. While its analog, ZCL278, emerged as a more potent and selective inhibitor of Cdc42, this compound has been utilized in research primarily as a negative control or a less effective counterpart, contributing to the understanding of Cdc42-mediated signaling pathways. This document details the experimental protocols used to characterize this compound and presents available quantitative data in a structured format to facilitate its use in further research.

Discovery and Development History

This compound was discovered as part of a research effort to identify small molecule inhibitors of the interaction between Cell division control protein 42 homolog (Cdc42) and its specific guanine nucleotide exchange factor (GEF), Intersectin (ITSN).[1] The development of selective Cdc42 inhibitors has been a significant challenge in cell biology and drug discovery due to the highly conserved nature of the GTP-binding pocket among Rho GTPases.

The discovery strategy involved a computer-assisted virtual screening of a chemical compound library to identify molecules that could fit into the surface groove of Cdc42 that is critical for GEF binding.[1] This approach aimed to disrupt the activation of Cdc42 by preventing the exchange of GDP for GTP, a crucial step in its signaling cascade.

From this screening, a series of compounds, designated as "ZCL" compounds, were identified. Among these, ZCL278 showed the most promise as a potent and selective inhibitor of Cdc42-mediated cellular functions.[1] this compound was identified in the same screen and shares a similar chemical scaffold but has consistently demonstrated lower efficacy in biological assays compared to ZCL278.[1] Consequently, the development focus shifted towards ZCL278 and its more potent successor, ZCL367, leaving this compound to be primarily used as a comparative tool in subsequent studies.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₈N₂O₇S₂ | |

| Molecular Weight | 510.54 g/mol |

Mechanism of Action

This compound is proposed to act as an inhibitor of the Cdc42-ITSN interaction.[3] By binding to a surface pocket on Cdc42 that overlaps with the ITSN binding site, this compound is thought to allosterically hinder the binding of this GEF.[1] This prevents the exchange of GDP for GTP, thereby locking Cdc42 in its inactive, GDP-bound state.

The signaling pathway begins with an extracellular signal that activates a transmembrane receptor, which in turn recruits and activates a GEF, such as ITSN. The GEF then facilitates the release of GDP from Cdc42, allowing GTP to bind and activate it. Activated, GTP-bound Cdc42 can then interact with downstream effectors, such as p21-activated kinases (PAKs), leading to the regulation of actin polymerization and the formation of filopodia, which are critical for cell migration and invasion. By inhibiting the initial activation step, this compound is expected to suppress these downstream cellular events.

Quantitative Data

Quantitative data for this compound is limited, as research has primarily focused on the more potent analog, ZCL278. The available data positions this compound as a significantly weaker inhibitor of Cdc42.

Table 2: In Vitro Activity of ZCL Compounds against Rho GTPases

| Compound | Target | IC₅₀ (µM) | Reference |

| ZCL278 | Cdc42 | 7.5 | [2] |

| ZCL367 | Cdc42 | 0.098 | [2] |

| This compound | Cdc42 | Data not available | - |

While a specific IC₅₀ value for this compound has not been reported in the reviewed literature, qualitative assessments in cell-based assays consistently show its reduced efficacy compared to ZCL278.

Experimental Protocols

The following are detailed methodologies for key experiments in which this compound was likely evaluated, based on the protocols used for its analogs.

In Silico Virtual Screening

The identification of this compound was achieved through a high-throughput virtual screening process.

Protocol:

-

Structure Preparation: The 3D structure of the Cdc42-ITSN complex was obtained from the Protein Data Bank.

-

Binding Pocket Definition: A putative binding pocket on the surface of Cdc42, critical for its interaction with ITSN, was defined.[1]

-

Virtual Screening: A large chemical database was screened in silico to identify compounds with the potential to bind to this pocket.

-

Molecular Docking: The top-ranked molecules from the initial screen were subjected to more rigorous molecular docking simulations to predict their binding affinity and pose.

-

Manual Inspection and Selection: The docked poses of the highest-scoring compounds were manually inspected for favorable interactions, such as hydrogen bonding and hydrophobic contacts, with key residues in the Cdc42 binding pocket. A subset of compounds, including this compound, was selected for experimental validation.[1]

Filopodia Formation Assay

This cell-based assay was used to assess the functional effect of ZCL compounds on Cdc42-mediated cytoskeletal rearrangements.

Protocol:

-

Cell Culture: Swiss 3T3 fibroblasts were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

-

Serum Starvation: Cells were serum-starved overnight to reduce basal levels of GTPase activity.

-

Compound Treatment: Cells were pre-incubated with this compound, ZCL278 (as a positive control), or DMSO (as a vehicle control) at a final concentration of 50 µM for 15 minutes to 1 hour.[1]

-

Cdc42 Activation: Cdc42 was activated by stimulating the cells with a Cdc42 activator, such as bradykinin or fetal bovine serum, for a short period (e.g., 2-20 minutes).[1][2]

-

Fixation and Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize the actin cytoskeleton.

-

Imaging and Quantification: Cells were imaged using fluorescence microscopy. The formation of filopodia (thin, finger-like projections) was qualitatively assessed and could be quantified by measuring their number and length per cell.

Expected Outcome for this compound: In these assays, this compound failed to significantly inhibit the formation of microspikes/filopodia compared to the vehicle control, whereas ZCL278 showed a marked inhibitory effect.[1]

Cdc42 Activation (G-LISA) Assay

This biochemical assay provides a quantitative measurement of active, GTP-bound Cdc42 in cell lysates.

Protocol:

-

Cell Lysis: Following compound treatment and stimulation as described in the filopodia formation assay, cells were lysed in a buffer that preserves the GTP-bound state of Cdc42.

-

G-LISA Assay: The G-LISA (GTPase-Linked Immunosorbent Assay) was performed according to the manufacturer's instructions. Briefly, lysates containing active Cdc42 were added to a 96-well plate coated with a Cdc42-GTP-binding protein.

-

Detection: The captured active Cdc42 was detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was developed with a chromogenic HRP substrate and measured using a spectrophotometer at 490 nm.

-

Data Analysis: The absorbance readings are directly proportional to the amount of active Cdc42 in the sample.

Conclusion

This compound was one of the initial hits from a virtual screening campaign to discover inhibitors of the Cdc42-ITSN interaction. While it shares a chemical scaffold with the more successful inhibitor ZCL278, it exhibits significantly lower biological activity. As such, its primary role in the scientific literature has been as a negative control, helping to validate the specific inhibitory effects of ZCL278 and subsequent, more potent analogs. The discovery and comparative analysis of this compound have nonetheless contributed to the fundamental understanding of the structure-activity relationships required for effective Cdc42 inhibition. This technical guide provides a consolidated resource for researchers utilizing this compound in their studies of Rho GTPase signaling.

References

ZCL279 structural analogs and derivatives

An In-Depth Technical Guide to ZCL279 Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

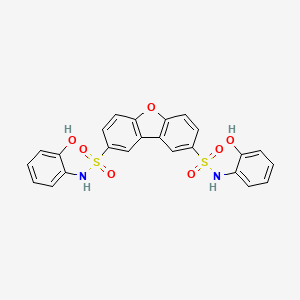

This compound, with the chemical name N2,N8-Bis(2-hydroxyphenyl)-2,8-dibenzofurandisulfonamide, is a small molecule inhibitor of the Rho family GTPase, Cell division control protein 42 (Cdc42). As a critical regulator of cellular processes such as cytoskeletal dynamics, cell polarity, and migration, Cdc42 has emerged as a significant target in various pathological conditions, including cancer. This compound exerts its inhibitory effect by targeting the interaction between Cdc42 and its specific guanine nucleotide exchange factor (GEF), intersectin (ITSN). This guide provides a comprehensive overview of the structural analogs and derivatives of this compound, their mechanism of action, and the experimental protocols for their synthesis and evaluation.

Core Compound: this compound

Chemical Structure:

Caption: The Cdc42 signaling pathway, its activation by GEFs, and inhibition by this compound analogs.

Experimental Protocols

General Synthesis of Dibenzofuran-based Cdc42 Inhibitors

While a specific protocol for this compound is not readily available in the public domain, a general synthetic approach for dibenzofuran derivatives can be adapted. One common method involves the palladium-catalyzed intramolecular C-H arylation of diaryl ethers. [1] Hypothetical Synthetic Workflow for this compound Analogs:

Caption: A generalized workflow for the synthesis of a library of this compound analogs.

In Vitro Cdc42 Activity Assays

Several methods can be employed to assess the inhibitory activity of this compound analogs on Cdc42 function.

-

GTPase Activity Assay: This assay measures the intrinsic or GAP-stimulated GTP hydrolysis activity of Cdc42. A decrease in GTP hydrolysis in the presence of an inhibitor would suggest it stabilizes the GTP-bound (active) state, which is not the expected mechanism for a GEF inhibitor.

-

Guanine Nucleotide Exchange Assay: This is a direct measure of GEF activity. The exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for GTP on Cdc42 is monitored. Inhibitors of the Cdc42-GEF interaction will slow down the rate of fluorescence change.

-

Pull-down Assays: These assays are used to measure the amount of active, GTP-bound Cdc42 in cell lysates. A protein domain that specifically binds to active Cdc42, such as the p21-binding domain (PBD) of PAK1, is immobilized on beads. The amount of pulled-down Cdc42 is then quantified by Western blotting. A successful inhibitor will reduce the amount of active Cdc42.

-

Surface Plasmon Resonance (SPR): SPR can be used to directly measure the binding affinity (Kd) between the inhibitor and purified Cdc42 protein. [2] Experimental Workflow for Cdc42 Inhibitor Screening:

Caption: A typical workflow for the screening and identification of potent this compound analog inhibitors.

Conclusion and Future Directions

This compound represents a promising starting point for the development of potent and selective Cdc42 inhibitors. While the exploration of its direct structural analogs is still in its early stages, the available data on related Cdc42 inhibitors provides a strong rationale for the continued investigation of the dibenzofurandisulfonamide scaffold. Future work should focus on the systematic synthesis and evaluation of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this class of inhibitors, ultimately paving the way for their potential therapeutic application.

References

The Role of ZCL279 in MAPK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCL279 is a small molecule inhibitor targeting the interaction between Cell division control protein 42 (Cdc42) and its specific guanine nucleotide exchange factor (GEF), Intersectin (ITSN). By disrupting this interaction, this compound effectively modulates Cdc42 activity, exhibiting a dose-dependent effect where it can activate Cdc42 at lower concentrations (<10 µM) and function as an inhibitor at higher concentrations[1]. While this compound does not directly target the core components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, its influence on Cdc42, a key Rho GTPase, allows it to indirectly modulate the activity of several MAPK pathways, including the c-Jun N-terminal Kinase (JNK), p38, and Extracellular signal-regulated kinase (ERK) pathways. This technical guide provides an in-depth overview of the mechanism of this compound, its downstream effects on MAPK signaling, and detailed protocols for investigating these interactions.

Introduction to this compound and MAPK Signaling

The MAPK signaling pathways are crucial intracellular cascades that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses[2][3]. These pathways are typically organized as a three-tiered kinase module consisting of a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. In mammals, the most well-characterized MAPK families are ERK, JNK, and p38.

This compound's primary target, Cdc42, is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The activation of Cdc42 is mediated by GEFs like ITSN. Once activated, Cdc42 interacts with a variety of downstream effector proteins to initiate signaling cascades. Notably, several of these effectors provide a direct link to the MAPK pathways.

Mechanism of Action of this compound

This compound functions by competitively binding to a surface groove on Cdc42 that is critical for its interaction with ITSN. This prevents ITSN from catalyzing the exchange of GDP for GTP on Cdc42, thereby inhibiting its activation at higher concentrations of the compound.

This compound's Influence on MAPK Signaling Pathways

The modulation of Cdc42 activity by this compound has significant downstream consequences for the various MAPK signaling pathways. The relationship is complex and can be context-dependent.

JNK and p38 MAPK Pathways

Cdc42 is a well-established upstream activator of the JNK and p38 MAPK pathways. This activation is often mediated through p21-activated kinases (PAKs) and Mixed-Lineage Kinase 3 (MLK3), which acts as a MAPKKK. Activated Cdc42 binds to and activates PAKs, which in turn can phosphorylate and activate MLK3. MLK3 then initiates the phosphorylation cascade leading to the activation of JNK and p38.

Therefore, at inhibitory concentrations, this compound is expected to decrease the phosphorylation and activity of JNK and p38 by preventing the activation of Cdc42 and its downstream effectors.

Illustrative Signaling Pathway: this compound Inhibition of JNK and p38 Pathways

Caption: this compound inhibits Cdc42 activation, leading to reduced JNK/p38 signaling.

ERK MAPK Pathway

The relationship between Cdc42 and the ERK pathway is more intricate and can be either activating or inhibitory depending on the cellular context and the specific downstream effectors involved. Some studies suggest that Cdc42 can activate the ERK pathway, while others indicate an inhibitory role. This complexity arises from the diverse array of signaling molecules that can link Cdc42 to the core Ras-Raf-MEK-ERK cascade.

Due to this context-dependent relationship, the effect of this compound on ERK signaling requires empirical determination in the specific biological system under investigation.

Illustrative Signaling Pathway: Potential Crosstalk of this compound with the ERK Pathway

References

Methodological & Application

ZCL279: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZCL279 is a small molecule modulator of the Rho family of small GTPases, specifically targeting Cdc42. Cell division control protein 42 homolog (Cdc42) is a key regulator of fundamental cellular processes including cell morphology, migration, polarity, and cell cycle progression.[1] Dysregulation of Cdc42 signaling is implicated in various diseases, including cancer. This compound and its analogs, such as ZCL278, function by inhibiting the interaction between Cdc42 and its specific guanine nucleotide exchange factor (GEF), intersectin (ITSN).[2][3] This inhibition prevents the exchange of GDP for GTP, thereby keeping Cdc42 in its inactive state.

Interestingly, this compound exhibits a bimodal activity; it can act as an activator of Cdc42 at lower concentrations (below 10 µM) and as an inhibitor at higher concentrations (above 10 µM).[4] This characteristic necessitates careful dose-response studies to achieve the desired biological effect. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability, Cdc42 signaling, and the actin cytoskeleton.

Mechanism of Action

This compound targets the protein-protein interaction between Cdc42 and ITSN. By binding to a surface groove on Cdc42 that is critical for GEF binding, this compound prevents ITSN from catalyzing the exchange of GDP for GTP.[2][3] This leads to a decrease in the levels of active, GTP-bound Cdc42, which in turn downregulates downstream signaling pathways. These pathways are crucial for actin cytoskeleton organization, leading to the formation of structures like filopodia and microspikes, as well as for processes such as cell motility and Golgi apparatus organization.[3][5]

Caption: this compound inhibits the interaction between ITSN (a GEF) and Cdc42.

Quantitative Data

While specific IC50 values for this compound are not widely published, data from its close analog ZCL278 and the more potent derivative ZCL367 provide a strong indication of the effective concentration range for Cdc42 inhibition. It is crucial to perform a dose-response curve for each cell line and assay to determine the optimal concentration of this compound.

| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |

| ZCL367 | Cdc42 | 0.098 | A549, PC3 | [6] |

| ZCL367 | Rac1 | 0.19 | A549, PC3 | [6] |

| ZCL367 | RhoA | 29.7 | A549, PC3 | [6] |

| ZCL278 | Cdc42 | 7.5 | Swiss 3T3 | [6] |

Note: The IC50 values for ZCL367 and ZCL278 are provided for comparative purposes. This compound's inhibitory effects are expected at concentrations >10 µM.[4]

Experimental Protocols

General Cell Culture Treatment with this compound

This protocol outlines the general steps for treating adherent or suspension cells with this compound.

Materials:

-

This compound (stock solution in DMSO, typically 10-50 mM)

-

Complete cell culture medium appropriate for the cell line

-

Cell line of interest

-

Sterile culture flasks or plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

Protocol:

-

Cell Seeding:

-

For adherent cells, seed at a density that will allow for logarithmic growth during the treatment period, typically reaching 50-70% confluency at the time of treatment.

-

For suspension cells, seed at a density recommended for the specific cell line.

-

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment (for adherent cells) and recovery.

-

Preparation of this compound Working Solution:

-

Thaw the this compound stock solution at room temperature.

-

Dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) to determine the optimal dose for your experiment.

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

-

-

Treatment:

-

For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

For suspension cells, add the appropriate volume of the concentrated this compound working solution or vehicle control directly to the culture flask.

-

-

Incubation: Incubate the cells for the desired treatment duration. This can range from a few hours to several days depending on the experimental endpoint.

-

Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis (e.g., cell viability assay, western blotting, immunofluorescence).

Caption: General workflow for treating cells with this compound.

Cell Viability Assay

To assess the cytotoxic or cytostatic effects of this compound, a cell viability assay such as the MTT or MTS assay can be performed.

Materials:

-

Cells treated with this compound as described above in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl for MTT)

-

Microplate reader

Protocol:

-

Following this compound treatment, add 10-20 µL of MTT or MTS reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours at 37°C in the dark to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Cdc42 Activity

To confirm the inhibitory effect of this compound on Cdc42 signaling, a western blot can be performed to measure the levels of active (GTP-bound) Cdc42 or the phosphorylation of downstream effectors like PAKs. A common method is a pull-down assay using a protein domain that specifically binds to active Cdc42.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Cdc42 activation assay kit (containing PAK-PBD beads or similar)

-

Lysis/Wash Buffer

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Cdc42

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Pull-down of Active Cdc42:

-

Incubate equal amounts of protein lysate (e.g., 500 µg) with PAK-PBD (p21-activated kinase-p21 binding domain) coated beads for 1 hour at 4°C with gentle rocking. These beads will specifically pull down GTP-bound (active) Cdc42.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

SDS-PAGE and Western Blotting:

-

Separate the eluted proteins and a sample of the total cell lysate (input control) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Cdc42 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative amount of active Cdc42 in each sample compared to the total Cdc42 in the input.

Immunofluorescence for Actin Cytoskeleton Visualization

To visualize the effects of this compound on the actin cytoskeleton, immunofluorescence staining can be performed.

Materials:

-

Cells grown on coverslips and treated with this compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.

-

Staining:

-

Incubate the cells with fluorescently labeled phalloidin (to stain F-actin) for 20-60 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope. Compare the morphology of this compound-treated cells to vehicle-treated controls, looking for changes in stress fibers, filopodia, and overall cell shape.

Caption: Workflow for immunofluorescence staining of the actin cytoskeleton.

References

- 1. scholarworks.uark.edu [scholarworks.uark.edu]

- 2. pnas.org [pnas.org]

- 3. This compound|CAS 664975-73-9|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-based design of CDC42 effector interaction inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for ZCL279 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract